Mesulergine hydrochloride

Overview

Description

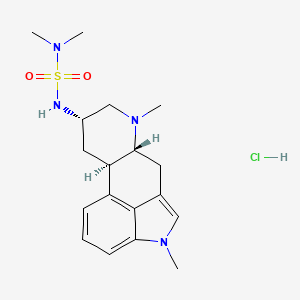

Mesulergine hydrochloride, also known as CU 32-085 hydrochloride, is a solid compound . It belongs to the ergoline group of drugs . It acts on serotonin and dopamine receptors . Specifically, it is an agonist of dopamine D2-like receptors and serotonin 5-HT6 receptors and an antagonist of serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors .

Molecular Structure Analysis

The molecular structure of Mesulergine hydrochloride has been studied using high-resolution X-ray diffraction measurements . These studies have helped map the electron deformation density of the compound .Chemical Reactions Analysis

While specific chemical reactions involving Mesulergine hydrochloride are not detailed in the search results, an experimental charge density study suggests that a region of negative electrostatic potential near a nitrogen atom in the NHSO2N(CH3)2 substituent would be reactive toward electrophilic attack .Physical And Chemical Properties Analysis

Mesulergine hydrochloride is a white solid with a melting point at 243°C, and it is soluble in water . It’s a semi-synthetic 8-amino-ergoline derivative .Scientific Research Applications

-

5-HT2A and 5-HT2C Receptor Antagonist

- Field : Neuropharmacology

- Application : Mesulergine hydrochloride is known to act as a 5-HT2A and 5-HT2C receptor antagonist . These receptors are part of the serotonin system in the brain, which plays a key role in various physiological processes such as mood regulation, appetite, and sleep .

- Method : Mesulergine hydrochloride binds to these receptors, blocking their activation and thus modulating the serotonin system .

- Results : This property of Mesulergine hydrochloride has potential implications in the treatment of various neurological and psychiatric disorders, although more research is needed to fully understand its effects .

-

D2-like Dopamine Receptor Partial Agonist

- Field : Neuropharmacology

- Application : Mesulergine hydrochloride also acts as a partial agonist at D2-like dopamine receptors . Dopamine receptors play a crucial role in the regulation of various brain functions, including motor control, reward, and memory .

- Method : As a partial agonist, Mesulergine hydrochloride can both activate and inhibit these receptors, depending on the context .

- Results : This property could potentially be leveraged in the treatment of disorders related to dopamine dysregulation, such as Parkinson’s disease and schizophrenia .

-

Antiprolactin

- Field : Endocrinology

- Application : Mesulergine hydrochloride has been shown to have antiprolactin effects . Prolactin is a hormone that plays a role in a variety of functions, including lactation and reproduction .

- Method : Mesulergine hydrochloride can inhibit the secretion of prolactin, thus affecting the physiological processes that this hormone regulates .

- Results : This property could potentially be used in the treatment of conditions associated with elevated prolactin levels .

-

Antiparkinsonian

- Field : Neurology

- Application : Mesulergine hydrochloride has been used in the treatment of Parkinson’s disease .

- Method : It is believed to work by modulating the dopamine system, which is impaired in Parkinson’s disease .

- Results : Studies have shown that Mesulergine hydrochloride can improve Parkinsonian symptoms .

-

5-HT7 Receptors

- Field : Neuropharmacology

- Application : Mesulergine hydrochloride has been found to interact with 5-HT7 receptors .

- Method : The exact mechanism of action is not fully understood, but it is believed to involve modulation of the serotonin system .

- Results : This property could potentially have implications in the treatment of various neurological and psychiatric disorders .

-

5-HT1C and 5-HT2 Receptors

- Field : Neuropharmacology

- Application : Mesulergine hydrochloride was discovered while studying the distribution in the brain of binding sites for the compound .

- Method : It was found to have high affinity for 5-HT1C and 5-HT2 receptors .

- Results : This property could potentially be leveraged in the treatment of disorders related to serotonin dysregulation .

-

5-HT6 Receptor Agonist

- Field : Neuropharmacology

- Application : Mesulergine hydrochloride acts as an agonist of serotonin 5-HT6 receptors . These receptors are involved in cognitive processes, and modulation of these receptors could potentially have therapeutic implications .

- Method : Mesulergine hydrochloride binds to and activates 5-HT6 receptors, modulating the serotonin system .

- Results : This property could potentially be used in the treatment of cognitive disorders, although more research is needed to fully understand its effects .

-

5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F, and 5-HT5A Receptors

- Field : Neuropharmacology

- Application : Mesulergine hydrochloride has been found to have affinity for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F, and 5-HT5A receptors .

- Method : The exact mechanism of action is not fully understood, but it is believed to involve modulation of the serotonin system .

- Results : This property could potentially have implications in the treatment of various neurological and psychiatric disorders .

-

Hyperphagia

- Field : Endocrinology

- Application : Mesulergine hydrochloride has been shown to present hyperphagia . Hyperphagia is characterized by excessive hunger and increased food consumption .

- Method : The exact mechanism of action is not fully understood, but it is believed to involve modulation of the serotonin and dopamine systems .

- Results : This property could potentially be used in the treatment of conditions associated with hyperphagia .

-

Cognitive Processes

- Field : Neuropharmacology

- Application : Mesulergine hydrochloride has the potential for the research of cognitive processes .

- Method : The exact mechanism of action is not fully understood, but it is believed to involve modulation of the serotonin and dopamine systems .

- Results : This property could potentially be used in the treatment of cognitive disorders .

-

5-HT2B Receptor Antagonist

- Field : Neuropharmacology

- Application : Mesulergine hydrochloride acts as an antagonist of serotonin 5-HT2B receptors . These receptors are involved in various physiological processes, and modulation of these receptors could potentially have therapeutic implications .

- Method : Mesulergine hydrochloride binds to and blocks the activation of 5-HT2B receptors, modulating the serotonin system .

- Results : This property could potentially be used in the treatment of various disorders, although more research is needed to fully understand its effects .

-

D1-like Dopamine Receptor Agonist

- Field : Neuropharmacology

- Application : Mesulergine hydrochloride also acts as an agonist at D1-like dopamine receptors . Dopamine receptors play a crucial role in the regulation of various brain functions, including motor control, reward, and memory .

- Method : As an agonist, Mesulergine hydrochloride can activate these receptors, depending on the context .

- Results : This property could potentially be leveraged in the treatment of disorders related to dopamine dysregulation, such as Parkinson’s disease and schizophrenia .

-

5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F, and 5-HT5A Receptors

- Field : Neuropharmacology

- Application : Mesulergine hydrochloride has been found to have affinity for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F, and 5-HT5A receptors .

- Method : The exact mechanism of action is not fully understood, but it is believed to involve modulation of the serotonin system .

- Results : This property could potentially have implications in the treatment of various neurological and psychiatric disorders .

-

5-HT7 Receptors

- Field : Neuropharmacology

- Application : Mesulergine hydrochloride has been found to interact with 5-HT7 receptors .

- Method : The exact mechanism of action is not fully understood, but it is believed to involve modulation of the serotonin system .

- Results : This property could potentially have implications in the treatment of various neurological and psychiatric disorders .

-

D1-like Dopamine Receptor Agonist

- Field : Neuropharmacology

- Application : Mesulergine hydrochloride also acts as an agonist at D1-like dopamine receptors . Dopamine receptors play a crucial role in the regulation of various brain functions, including motor control, reward, and memory .

- Method : As an agonist, Mesulergine hydrochloride can activate these receptors, depending on the context .

- Results : This property could potentially be leveraged in the treatment of disorders related to dopamine dysregulation, such as Parkinson’s disease and schizophrenia .

-

Hyperphagia

- Field : Endocrinology

- Application : Mesulergine hydrochloride has been shown to present hyperphagia . Hyperphagia is characterized by excessive hunger and increased food consumption .

- Method : The exact mechanism of action is not fully understood, but it is believed to involve modulation of the serotonin and dopamine systems .

- Results : This property could potentially be used in the treatment of conditions associated with hyperphagia .

-

Cognitive Processes

- Field : Neuropharmacology

- Application : Mesulergine hydrochloride has the potential for the research of cognitive processes .

- Method : The exact mechanism of action is not fully understood, but it is believed to involve modulation of the serotonin and dopamine systems .

- Results : This property could potentially be used in the treatment of cognitive disorders .

-

5-HT2B Receptor Antagonist

- Field : Neuropharmacology

- Application : Mesulergine hydrochloride acts as an antagonist of serotonin 5-HT2B receptors . These receptors are involved in various physiological processes, and modulation of these receptors could potentially have therapeutic implications .

- Method : Mesulergine hydrochloride binds to and blocks the activation of 5-HT2B receptors, modulating the serotonin system .

- Results : This property could potentially be used in the treatment of various disorders, although more research is needed to fully understand its effects .

properties

IUPAC Name |

(6aR,9S,10aR)-9-(dimethylsulfamoylamino)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2S.ClH/c1-20(2)25(23,24)19-13-9-15-14-6-5-7-16-18(14)12(10-21(16)3)8-17(15)22(4)11-13;/h5-7,10,13,15,17,19H,8-9,11H2,1-4H3;1H/t13-,15+,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANSYUJEPWNHIM-IVMONYBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64795-35-3 (Parent) | |

| Record name | Mesulergine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072786120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40223115 | |

| Record name | Mesulergine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mesulergine hydrochloride | |

CAS RN |

72786-12-0 | |

| Record name | Sulfamide, N′-[(8α)-1,6-dimethylergolin-8-yl]-N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72786-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesulergine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072786120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesulergine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

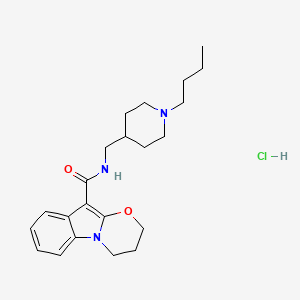

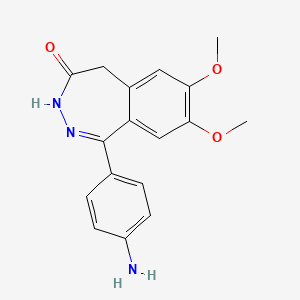

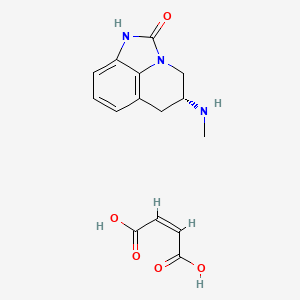

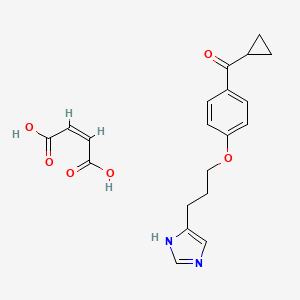

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1662208.png)

![2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate](/img/structure/B1662221.png)

![2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1662223.png)